![molecular formula C14H15ClF3NO4 B11708252 Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11708252.png)
Methyl 2-{4-[(chloroacetyl)(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group, a hydroxy group, and a chloroethylacetamido group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-chloro-N-ethylacetamido)phenylboronic acid with methyl 3,3,3-trifluoro-2-hydroxypropanoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolones: 4-hydroxy-2-quinolones are known for their pharmaceutical and biological activities.
Imidazoles: Substituted imidazoles are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
METHYL 2-[4-(2-CHLORO-N-ETHYLACETAMIDO)PHENYL]-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to its combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and binding affinity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H15ClF3NO4 |
|---|---|
Molekulargewicht |
353.72 g/mol |
IUPAC-Name |
methyl 2-[4-[(2-chloroacetyl)-ethylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H15ClF3NO4/c1-3-19(11(20)8-15)10-6-4-9(5-7-10)13(22,12(21)23-2)14(16,17)18/h4-7,22H,3,8H2,1-2H3 |
InChI-Schlüssel |
GYBRULFBINRWAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


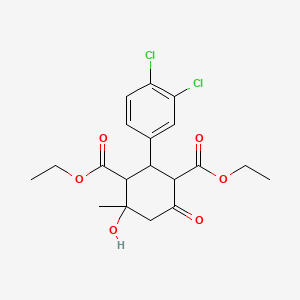
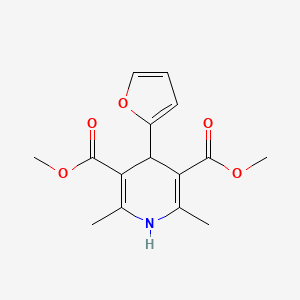
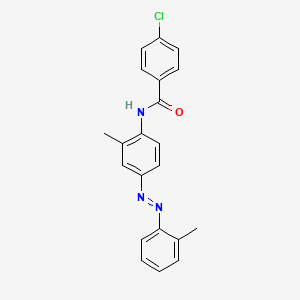
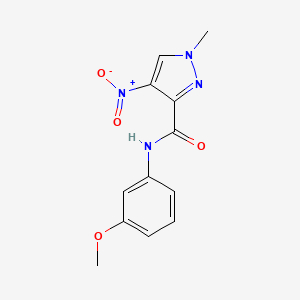
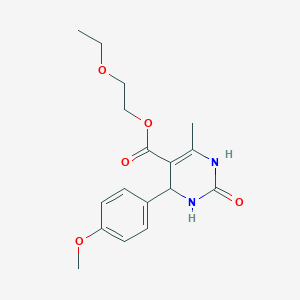
![2-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11708192.png)

![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![(4E)-4-[2-(4-Nitrophenyl)hydrazin-1-ylidene]butanenitrile](/img/structure/B11708203.png)
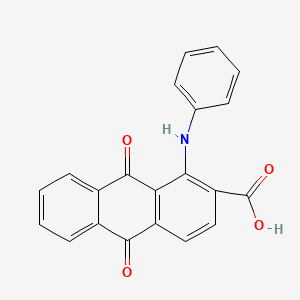
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11708216.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)
![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)
